Cas no 338408-36-9 (1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-)

1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-, is a sulfur- and nitrogen-containing heterocyclic compound with potential applications in agrochemical and pharmaceutical research. The presence of a 2-chlorophenylthio substituent enhances its reactivity, making it a versatile intermediate for synthesizing biologically active molecules. Its thiadiazole core contributes to stability and electron-rich properties, while the methyl group at the 4-position may influence steric and electronic effects. This compound is particularly useful in the development of fungicides, herbicides, or other specialty chemicals due to its structural motifs, which are known to interact with biological targets. Its well-defined synthesis route ensures reproducibility for industrial-scale applications.
1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- structure
338408-36-9 structure
商品名:1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-
CAS番号:338408-36-9
MF:C9H7ClN2S2
メガワット:242.748277902603
MDL:MFCD00202010
CID:5185284

1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- 化学的及び物理的性質

名前と識別子

    • 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-
    • MDL: MFCD00202010
    • インチ: 1S/C9H7ClN2S2/c1-6-9(14-12-11-6)13-8-5-3-2-4-7(8)10/h2-5H,1H3
    • InChIKey: GXRBDBFXCQUFPY-UHFFFAOYSA-N
    • ほほえんだ: S1C(SC2=CC=CC=C2Cl)=C(C)N=N1

じっけんとくせい

  • 密度みつど: 1.44±0.1 g/cm3(Predicted)
  • ふってん: 308.9±52.0 °C(Predicted)
  • 酸性度係数(pKa): -4.45±0.33(Predicted)

1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A906832-1g
5-[(2-Chlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
338408-36-9 90%
1g
$350.0 2024-04-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00894591-1g
5-[(2-Chlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
338408-36-9 90%
1g
¥2401.0 2023-03-29
abcr
AB299752-100mg
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; .
338408-36-9
100mg
€283.50 2025-02-19
abcr
AB299752-100 mg
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfide; .
338408-36-9
100 mg
€221.50 2023-07-20

1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- 関連文献

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1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-に関する追加情報

Comprehensive Overview of 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- (CAS No. 338408-36-9)

The compound 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- (CAS No. 338408-36-9) is a heterocyclic organic molecule featuring a thiadiazole core structure substituted with a 2-chlorophenylthio group and a methyl group at the 4-position. This unique combination of functional groups contributes to its potential applications in pharmaceutical research, agrochemical development, and material science. The presence of the thiadiazole ring, known for its electron-rich properties, enhances the compound's reactivity, making it a subject of interest in modern synthetic chemistry.

In recent years, researchers have focused on 1,2,3-thiadiazole derivatives due to their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The incorporation of a chlorophenylthio moiety further expands its utility, as halogenated aromatic compounds often exhibit improved bioavailability and target specificity. This aligns with the growing demand for novel bioactive molecules in drug discovery, a topic frequently searched in academic and industrial databases.

The synthesis of CAS No. 338408-36-9 typically involves the cyclization of thiosemicarbazides or the reaction of hydrazonoyl halides with sulfur-containing reagents. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been explored to optimize yield and reduce environmental impact, addressing the current emphasis on sustainable methodologies in chemical research. These trends resonate with the increasing number of searches for "eco-friendly synthesis of heterocycles" and "green chemistry innovations."

From an analytical perspective, 5-[(2-chlorophenyl)thio]-4-methyl-1,2,3-thiadiazole can be characterized using techniques like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). The compound's stability under various pH conditions and thermal properties are often investigated, as these factors critically influence its applicability in formulation development. Such studies cater to the frequent queries about "structure-activity relationships" and "molecular characterization techniques" in scientific forums.

In material science, the thiadiazole scaffold has gained attention for its potential in organic electronics, owing to its electron-transport capabilities and planar geometry. The methyl and arylthio substituents in CAS 338408-36-9 may further modulate its optoelectronic properties, making it relevant to searches like "organic semiconductors" and "small-molecule electronic materials." Researchers are actively exploring its derivatives for use in OLEDs, photovoltaic cells, and conductive polymers.

Regulatory and safety assessments of 1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl- emphasize proper handling protocols, though it is not classified under stringent hazard categories. Material safety data sheets (MSDS) recommend standard laboratory precautions, reflecting the broader industry focus on "chemical safety best practices" and "lab risk management." Its environmental fate and biodegradation pathways are also under study, responding to the rising interest in "benign by design" principles.

The commercial availability of CAS No. 338408-36-9 through specialty chemical suppliers has facilitated its adoption in cross-disciplinary research. Patent literature reveals its inclusion in compositions for crop protection agents and medicinal chemistry prototypes, addressing popular queries about "novel agrochemical scaffolds" and "drug candidate optimization." Its structural versatility allows for further derivatization, a feature highly valued in fragment-based drug design.

Ongoing investigations into 5-[(2-chlorophenyl)thio]-4-methyl-1,2,3-thiadiazole continue to uncover new dimensions of its utility. Computational modeling studies predict favorable binding affinities with biological targets, while experimental validations explore its pharmacokinetic profiles. These efforts align with the surge in searches for "computational chemistry in drug design" and "ADMET prediction tools," highlighting the compound's relevance in contemporary research paradigms.

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Amadis Chemical Company Limited
(CAS:338408-36-9)1,2,3-Thiadiazole, 5-[(2-chlorophenyl)thio]-4-methyl-
A1018163
清らかである:99%
はかる:1g
価格 ($):315.0